5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
The compound 5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxaline class, characterized by a fused bicyclic system with a pyrrolidine ring and a quinoxaline moiety. Its structural complexity and substitution pattern—specifically the 4-methylbenzyl group at position 5 and trifluoromethyl (CF₃) group at position 7—impart unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O/c1-13-4-6-14(7-5-13)12-25-18-11-15(20(21,22)23)8-9-16(18)24-10-2-3-17(24)19(25)26/h4-9,11,17H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRNHCGSCSTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydropyrroloquinoxaline structure that is significant in medicinal chemistry due to its diverse biological activities.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Aniline derivatives + aldehyde | Reflux in solvent | 67% |
| 2 | Cyclization with thiolate | One-pot reaction | Variable |
Biological Activity
Recent studies have highlighted the compound's anticancer properties . The biological activity can be attributed to its ability to interact with various cellular pathways.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <10 | Induction of apoptosis |
| HL-60 (Leukemia) | <0.3 | DNA damage and cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound activates caspases leading to programmed cell death.
- DNA Damage : It has been shown to induce DNA strand breaks, which triggers cellular repair mechanisms and can lead to apoptosis if the damage is irreparable.
- Cell Cycle Arrest : The compound interferes with the cell cycle progression in cancer cells, particularly at the G2/M phase.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study A : Evaluated its effects on MCF-7 cells where it was found to significantly reduce cell viability at concentrations lower than 10 µM.
- Study B : Investigated the HL-60 cell line and reported an IC50 value below 0.3 µM, indicating high potency against leukemia cells.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[1,2-a]quinoxaline Family
Several analogs share the pyrrolo[1,2-a]quinoxaline core but differ in substituents, leading to variations in activity and synthetic accessibility:
Key Observations :
- Substituent Effects: The CF₃ group at position 7 is conserved in the target compound and the morpholinosulfonyl analog , contributing to electron-withdrawing effects and metabolic stability.
- Synthetic Accessibility: The synthesis of pyrrolo[1,2-a]quinoxalines often involves cycloaddition reactions, where selectivity for specific products (e.g., pyrrolo vs. aniline derivatives) can be controlled by reaction conditions, as noted in benzimidazolium ylide cycloadditions .
Substituent-Driven Pharmacological Implications
- 4-Methylbenzyl vs.
- Sulfonyl Modifications: The morpholinosulfonyl () and 4-methylpiperazinosulfonyl () groups at position 7 introduce polar moieties, enhancing solubility but possibly reducing blood-brain barrier permeability compared to the target compound’s CF₃ group.
Research Findings and Data Gaps
- Discontinued Analog Status : Both sulfonyl-containing analogs () are marked as discontinued, suggesting challenges in synthesis, stability, or insufficient efficacy in preclinical studies.
- Thiazolo Core Limitations : The thiazolo analog () exhibits a lower molecular weight (378.41 g/mol) and distinct electronic profile, which may limit cross-reactivity with pyrrolo-based targets.
Q & A
Q. Reference Methodology :
Advanced: How can computational methods accelerate reaction optimization for this compound?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and intermediates. The ICReDD approach () suggests:
- Reaction path search : Identify low-energy transition states to prioritize viable synthetic routes.
- Feedback loops : Use experimental data (e.g., NMR or HPLC results) to refine computational models iteratively.
- High-throughput screening : Simulate reaction conditions (temperature, solvent) to narrow experimental parameters.
Q. Example Workflow :
Compute activation energies for trifluoromethyl group incorporation.
Validate predictions with small-scale reactions.
Scale up optimized conditions.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., trifluoromethyl and methylbenzyl groups).
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Determine crystal structure and confirm tetrahydropyrrolo ring conformation (as in ’s assay protocols).
- FT-IR : Identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹).
Quality Control : Cross-validate data with computational predictions () to detect anomalies.
Advanced: How to apply Design of Experiments (DoE) to minimize side reactions?
Answer:
DoE statistically identifies critical variables (e.g., temperature, catalyst loading) and their interactions. outlines:
- Factorial design : Test 2–3 levels per factor (e.g., solvent polarity, reaction time).
- Response surface methodology : Optimize yield and purity simultaneously.
Q. Example DoE Table :
| Factor | Levels (-1, 0, +1) | Response (Yield %) |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | 65, 78, 72 |
| Catalyst (mol%) | 2, 5, 8 | 60, 85, 70 |
| Solvent | DMF, THF, Toluene | 75, 68, 60 |
Advanced: How to resolve contradictions between experimental and computational spectroscopic data?
Answer:
- Multi-technique validation : Compare NMR shifts with DFT-calculated chemical shifts ().
- Dynamic effects : Account for solvent or temperature-induced conformational changes via molecular dynamics simulations.
- Hyphenated techniques : Use LC-MS/NMR to isolate intermediates and confirm structures.
Case Study : If experimental ¹H NMR conflicts with predictions, re-examine proton exchange effects or hydrogen bonding in the crystal lattice ( ).
Basic: What purification challenges arise with this compound, and how to address them?
Answer:
- Challenges : Low solubility due to the trifluoromethyl group; co-elution of byproducts.
- Solutions :
Advanced: How does the trifluoromethyl group influence reactivity, and how to study it?
Answer:
- Electronic effects : The -CF₃ group is electron-withdrawing, destabilizing electrophilic intermediates.
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
